Cas no 13618-93-4 (Octahydroindolizine)

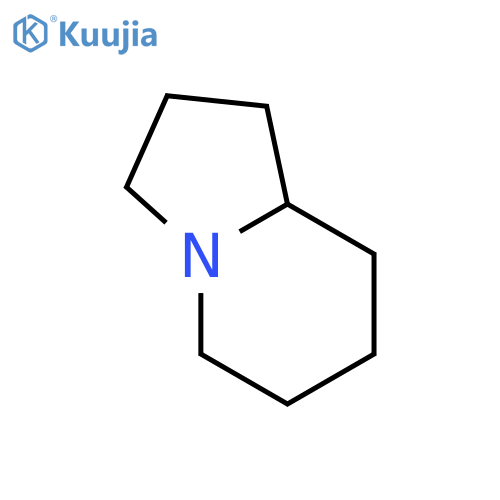

Octahydroindolizine structure

商品名:Octahydroindolizine

Octahydroindolizine 化学的及び物理的性質

名前と識別子

-

- Indolizine, octahydro-

- octahydroindolizine

- δ

- 1-Azabicyclo[4.3.0]nonane

- -Coniceine

- Indolizidine

- J-006820

- 1-AZABICYCLO(4.3.0)NONANE

- DTXSID40929286

- 13618-93-4

- 4FG58K748F

- OCTAHYDRO-INDOLIZINE

- 2,3,4,5,6,7,8,8a-octahydro-1H-indolizine

- .delta.-Coniceine

- NS00053079

- 1,2,3,5,6,7,8,8a-octahydroindolizine

- .DELTA.-(+/-)-CONICEIN

- 1-azabicyclo[4,3,0]nonane

- (+/-)-.DELTA.-CONICEINE

- UNII-4FG58K748F

- AKOS005256379

- EN300-61515

- Z966989444

- OCTAHYDROINDOLIZINE, (+/-)-

- Octahydroindolizine #

- (+/-)-OCTAHYDROINDOLIZINE

- SCHEMBL339598

- EINECS 237-103-7

- MFCD02066234

- Q33015

- AS-38195

- (8aS)-octahydroindolizine

- DELTA-(+/-)-CONICEIN

- (+/-)-DELTA-CONICEINE

- delta-Coniceine

- DB-309150

- DTXCID701358035

- Octahydroindolizine

-

- インチ: InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2

- InChIKey: HAJKHJOABGFIGP-UHFFFAOYSA-N

- ほほえんだ: C1C2N(CCCC2)CC1

計算された属性

- せいみつぶんしりょう: 125.12055

- どういたいしつりょう: 125.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 3.2Ų

じっけんとくせい

- 密度みつど: 0.9074

- ふってん: 222.71°C (rough estimate)

- 屈折率: 1.4748 (estimate)

- PSA: 3.24

Octahydroindolizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138511-0.05g |

octahydroindolizine |

13618-93-4 | 95% | 0.05g |

$230.0 | 2023-02-15 | |

| Enamine | EN300-138511-10.0g |

octahydroindolizine |

13618-93-4 | 95% | 10.0g |

$7985.0 | 2023-02-15 | |

| Enamine | EN300-61515-10.0g |

octahydroindolizine |

13618-93-4 | 95% | 10.0g |

$7985.0 | 2023-07-07 | |

| eNovation Chemicals LLC | Y1242055-250mg |

Indolizine, octahydro- |

13618-93-4 | 97% | 250mg |

$600 | 2024-06-07 | |

| Enamine | EN300-61515-0.05g |

octahydroindolizine |

13618-93-4 | 95% | 0.05g |

$230.0 | 2023-07-07 | |

| eNovation Chemicals LLC | Y1242055-100mg |

Indolizine, octahydro- |

13618-93-4 | 97% | 100mg |

$385 | 2024-06-07 | |

| Enamine | EN300-61515-0.5g |

octahydroindolizine |

13618-93-4 | 95% | 0.5g |

$769.0 | 2023-07-07 | |

| Enamine | EN300-138511-0.25g |

octahydroindolizine |

13618-93-4 | 95% | 0.25g |

$488.0 | 2023-02-15 | |

| 1PlusChem | 1P0071L8-250mg |

Indolizine, octahydro- |

13618-93-4 | 97% | 250mg |

$419.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1242055-250mg |

Indolizine, octahydro- |

13618-93-4 | 97% | 250mg |

$715 | 2025-02-26 |

Octahydroindolizine 関連文献

-

Maciej Malinowski,Tomasz Rowicki,Patrycja Guzik,Maciej Gryszel,Sebastian ?apczyński,Monika Wielechowska,Karolina Czerwińska,Izabela Madura,Wojciech Sas Org. Biomol. Chem. 2016 14 470

-

Livia Gómez,Xavier Garrabou,Jesús Joglar,Jordi Bujons,Teodor Parella,Cristina Vilaplana,Pere Joan Cardona,Pere Clapés Org. Biomol. Chem. 2012 10 6309

-

Jing Zhang,Rao Kolluri,Salvador G. Alvarez,Mark M. Irving,Rajinder Singh,Matthew A. J. Duncton Org. Biomol. Chem. 2017 15 2953

-

Alafia A. Ansari,Y. D. Vankar RSC Adv. 2014 4 12555

-

Franklin A. Davis,Minsoo Song,Hui Qiu,Jing Chai Org. Biomol. Chem. 2009 7 5067

13618-93-4 (Octahydroindolizine) 関連製品

- 4897-50-1(1,4'-bipiperidine)

- 87571-88-8(Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)

- 13901-38-7(3-(2-Ethylpiperidin-1-yl)propan-1-amine)

- 73579-08-5(N,1-dimethylpiperidin-4-amine)

- 98998-25-5(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)

- 3319-01-5(1-Cyclohexylpiperidine)

- 50533-97-6(N,N-Dimethylpiperidin-4-amine)

- 68814-95-9(Amines, tri-C8-10-alkyl)

- 127285-08-9(1-(propan-2-yl)piperidin-4-amine)

- 5004-07-9(4-(Pyrrolidinyl)piperidine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量